molecular formula C15H23N3O2S B6759736 N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide

N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide

Cat. No.: B6759736
M. Wt: 309.4 g/mol
InChI Key: OVUFDEJPCDAZBF-UHFFFAOYSA-N
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Description

N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclohexyl group, a thiophene ring, and a piperazine moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c19-13-5-3-12(4-6-13)16-15(20)18-9-7-17(8-10-18)14-2-1-11-21-14/h1-2,11-13,19H,3-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUFDEJPCDAZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)N2CCN(CC2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperazine intermediate.

    Cyclohexyl Group Addition: The cyclohexyl group is added through a Friedel-Crafts alkylation reaction, using cyclohexyl halides and a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group is introduced via a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and signaling pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for treating neurological disorders due to its ability to modulate neurotransmitter systems.

Industry

Industrially, this compound is explored for its potential in developing new pharmaceuticals and agrochemicals. Its versatile reactivity and functional groups make it a candidate for various applications.

Mechanism of Action

The mechanism of action of N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxycyclohexyl)acetamide: Similar in structure but lacks the thiophene ring.

    4-thiophen-2-ylpiperazine-1-carboxamide: Similar but lacks the cyclohexyl group.

    N-(4-hydroxycyclohexyl)-4-phenylpiperazine-1-carboxamide: Similar but with a phenyl ring instead of a thiophene ring.

Uniqueness

N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide is unique due to the combination of its cyclohexyl, thiophene, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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